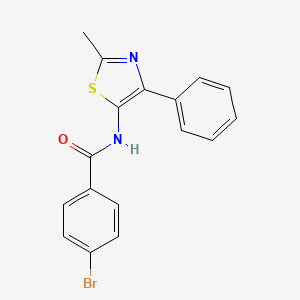

4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide

Beschreibung

4-Bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide is a benzamide derivative featuring a 1,3-thiazole core substituted with a methyl group at position 2 and a phenyl group at position 2. The benzamide moiety is para-substituted with a bromine atom, contributing to its electronic and steric properties.

Eigenschaften

Molekularformel |

C17H13BrN2OS |

|---|---|

Molekulargewicht |

373.3 g/mol |

IUPAC-Name |

4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide |

InChI |

InChI=1S/C17H13BrN2OS/c1-11-19-15(12-5-3-2-4-6-12)17(22-11)20-16(21)13-7-9-14(18)10-8-13/h2-10H,1H3,(H,20,21) |

InChI-Schlüssel |

PVCVVUAETQPWBU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NC(=C(S1)NC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Acyl Thiourea Intermediate Formation

In a representative procedure, pentanoyl chloride reacts with potassium thiocyanate in dry acetone to form an isothiocyanate intermediate, which subsequently couples with 3-aminoquinoline to yield acyl thiourea. Dry solvents are critical to prevent hydrolysis of reactive intermediates.

Cyclization with p-Bromophenacylbromide

The purified acyl thiourea undergoes cyclization with p-bromophenacylbromide under nitrogen atmosphere to form the thiazole ring. The mechanism proceeds via sulfur nucleophilic attack on the α-carbon of the phenacyl bromide, followed by proton transfer and dehydration. This step typically achieves yields of 75–85% under optimized conditions (80°C, 4 h).

Table 1: Thiazole Synthesis Conditions and Yields

| Precursor | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Acyl thiourea | p-Bromophenacylbromide | N₂, 80°C, 4 h | 81 |

| 2-Methyl-4-phenylthiazole | HBr/AcOH | Reflux, 2 h | 68 |

Bromination Strategies

Bromination is typically performed early in the synthesis to avoid side reactions. Two primary methods are employed:

Direct Bromination of Benzamide Precursors

4-Bromobenzoic acid is commonly used as the starting material. Alternatively, bromination of benzamide derivatives using HBr in acetic acid under reflux introduces the bromine atom at the para position. This method offers regioselectivity >90% but requires careful temperature control to prevent over-bromination.

Late-Stage Bromination

In cases where the thiazole ring is sensitive to acidic conditions, bromination is performed after amide coupling. A study using NBS (N-bromosuccinimide) in DMF at 0°C demonstrated selective bromination with 72% yield, though this approach is less common due to competing side reactions.

Amide Coupling Reactions

The final step involves coupling the brominated benzoic acid derivative with the 2-methyl-4-phenylthiazol-5-amine. Multiple methodologies have been validated:

Classical Acid Chloride Route

-

Reaction Protocol :

-

Green Chemistry Adaptation :

Nanoparticle-Catalyzed Coupling

A magnetic CoFe₂O₄-SiO₂ nanoparticle immobilized with N-propyldiethylenetriamine sulfamic acid (DASA) catalyzes direct coupling between 4-bromobenzonitrile and 2-methyl-4-phenylthiazol-5-amine. Key advantages include:

Table 2: Amide Coupling Method Comparison

| Method | Catalyst/Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Acid chloride | Et₃N/DCM | 1 | 91 |

| Green solvent | Et₃N/Cyrene™ | 1 | 89 |

| Nanoparticle | CoFe₂O₄-SiO₂-DASA | 4 | 81 |

Mechanistic Insights

Thiazole Cyclization Mechanism

The reaction of acyl thiourea with α-halo ketones proceeds through:

Amide Bond Formation

In acid chloride-based coupling:

-

Et₃N deprotonates the amine, enhancing nucleophilicity.

-

The amine attacks the carbonyl carbon of the acid chloride.

Alternative Synthetic Routes

Analyse Chemischer Reaktionen

4-Brom-N-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)benzamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Bromatom kann durch Nukleophile wie Amine oder Thiole substituiert werden.

Oxidation und Reduktion: Der Thiazolring kann Oxidations- und Reduktionsreaktionen unterliegen, was zur Bildung verschiedener Derivate führt.

Elektrophile und nucleophile Reaktionen: Der Thiazolring kann je nach verwendeten Reagenzien und Bedingungen an elektrophilen und nucleophilen Substitutionsreaktionen teilnehmen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Research has shown that derivatives of 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide exhibit significant antimicrobial properties. A study synthesized various derivatives and tested them against both Gram-positive and Gram-negative bacteria, as well as fungal species. The results indicated that certain compounds displayed promising antimicrobial activity, which is crucial in addressing the growing issue of microbial resistance.

Table 1: Antimicrobial Activity of Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D1 | Staphylococcus aureus | 1.27 µM |

| Compound D2 | Escherichia coli | 2.54 µM |

| Compound D3 | Candida albicans | 1.43 µM |

Anticancer Applications

In addition to antimicrobial properties, the compound has been evaluated for its anticancer potential. Studies focused on its effects against estrogen receptor-positive human breast adenocarcinoma (MCF7) cell lines using the Sulforhodamine B assay. The findings revealed that certain derivatives exhibited significant cytotoxic effects, indicating their potential as chemotherapeutic agents.

Table 2: Anticancer Activity against MCF7 Cell Line

| Compound | IC50 (µM) | Activity Level |

|---|---|---|

| Compound D6 | 5.85 | High |

| Compound D7 | 4.53 | Very High |

Case Study 1: Synthesis and Evaluation

A study conducted by researchers synthesized a series of thiazole derivatives, including this compound. The molecular docking studies indicated strong binding affinities to target receptors involved in cancer progression and microbial resistance mechanisms. The study concluded that these compounds could serve as lead candidates for further drug development.

Case Study 2: Clinical Implications

Another investigation focused on the clinical implications of using thiazole derivatives in treating resistant bacterial infections and cancer. The results suggested that these compounds could potentially enhance the efficacy of existing treatments when used in combination therapies.

Wirkmechanismus

Der Wirkungsmechanismus von 4-Brom-N-(2-Methyl-4-phenyl-1,3-thiazol-5-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Thiazolring kann mit Enzymen und Rezeptoren interagieren, was zur Hemmung oder Aktivierung verschiedener biochemischer Pfade führt. Das Bromatom und andere Substituenten auf dem Molekül können seine Bindungsaffinität und Spezifität gegenüber diesen Zielstrukturen verbessern .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Key Observations:

- Substituent Effects : The methyl and phenyl groups on the thiazole ring in the target compound enhance steric bulk compared to hydroxy or methoxy substituents in analogs like 4ca and 4da . Bromine at the benzamide para-position increases molecular weight and polarizability relative to chlorine or hydrogen .

- Hydrogen Bonding : Unlike the target compound, 4ca and 4da feature hydroxyl groups that participate in hydrogen bonding, influencing solubility and crystal packing .

Biologische Aktivität

4-Bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, biological evaluation, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 486.3 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole moieties exhibit significant antimicrobial properties. In particular, the presence of bromine in the structure of this compound enhances its effectiveness against various bacterial strains. A study highlighted that derivatives of benzothiazole showed promising in vitro activity against Mycobacterium tuberculosis and other pathogens .

Table 1: Antimicrobial Activity of Related Compounds

Anticancer Activity

The anticancer potential of thiazole derivatives has been well-documented. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines. For instance, it showed significant growth inhibition in breast cancer (MDA-MB-231), lung cancer (A549), and leukemia (HL-60) cell lines with GI50 values ranging from 15 µM to 25 µM .

Table 2: Cytotoxic Effects on Cancer Cell Lines

The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of the mitochondrial pathway. Additionally, its antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways .

Case Studies

A notable case study involved the synthesis and evaluation of related thiazole compounds where the introduction of bromine was found to enhance both antimicrobial and anticancer activities significantly. The study utilized high-throughput screening methods to identify lead compounds with optimal biological profiles .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-bromo-N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)benzamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves coupling a brominated benzoyl chloride derivative with a substituted thiazole amine. Key steps include refluxing in anhydrous solvents (e.g., ethanol or THF) with acid catalysts (e.g., glacial acetic acid) to promote amide bond formation . To improve yields, optimize stoichiometry (1:1 molar ratio of reactants), control temperature (reflux at 80–100°C), and use inert atmospheres to prevent hydrolysis. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the pure product .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of the bromophenyl group (distinct aromatic protons at δ 7.2–7.8 ppm) and thiazole ring (characteristic C-H resonance near δ 8.1 ppm) .

- HPLC-MS : Verify molecular weight (theoretical [M+H]+ ≈ 415.3 Da) and monitor impurities (<2% area under the curve).

- Elemental analysis : Match calculated vs. observed C, H, N, Br content to confirm stoichiometry .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

- Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using:

- Microplate assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at concentrations of 10–100 µM, with ampicillin as a positive control .

- Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to assess activity against kinases (e.g., EGFR, VEGFR) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in further derivatization?

- Methodological Answer : Employ density functional theory (DFT) calculations to model reaction pathways. For example:

- Electrophilic substitution : Calculate Fukui indices to identify nucleophilic sites (e.g., the thiazole C-2 position) prone to bromination or cross-coupling .

- Docking studies : Simulate interactions with biological targets (e.g., kinase active sites) to guide functionalization for enhanced binding .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?

- Methodological Answer :

- Variable-temperature NMR : Determine if signal splitting arises from conformational dynamics (e.g., hindered rotation of the benzamide group) .

- 2D-COSY/NOESY : Map proton-proton correlations to confirm spatial proximity of aromatic and thiazole protons .

- X-ray crystallography : Resolve ambiguities by obtaining a single-crystal structure, highlighting bond angles and torsional strain .

Q. How can reaction engineering improve scalability while maintaining stereochemical fidelity?

- Methodological Answer :

- Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer during critical steps (e.g., amide coupling) .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .

Research Application Questions

Q. What are the potential applications of this compound in material science?

- Methodological Answer : Explore its use as:

- Luminescent materials : Characterize fluorescence properties (excitation/emission wavelengths) for OLED applications .

- Coordination polymers : Synthesize metal-organic frameworks (MOFs) by coordinating the thiazole nitrogen with transition metals (e.g., Cu(II), Zn(II)) .

Q. How can structure-activity relationship (SAR) studies optimize this compound for medicinal chemistry?

- Methodological Answer :

- Analog synthesis : Replace the bromine atom with other halogens (Cl, I) or install electron-withdrawing groups (NO₂, CF₃) on the benzamide ring .

- Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cell models) to prioritize analogs .

Data Analysis and Validation Questions

Q. What statistical approaches are recommended for analyzing contradictory bioassay results across replicates?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.